Epervudine

Übersicht

Beschreibung

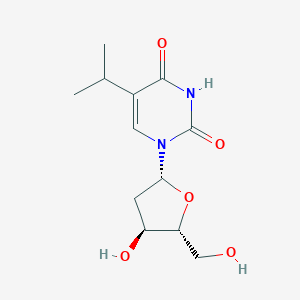

Epervudine (5-isopropyl-2′-deoxyuridine) is a synthetic pyrimidine nucleoside analog with antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV) . Its chemical formula is C₁₂H₁₈N₂O₅, with a molecular weight of 270.28 g/mol and a CAS registry number of 60136-25-6 . Structurally, it features an isopropyl substitution at the 5-position of the uracil ring, distinguishing it from other deoxyuridine derivatives .

Developed by BIOGAL Pharmaceutical Works Ltd., this compound was formulated into Hevizos ointment (0.8% concentration) for topical use in herpetic lesions. Analytical studies confirmed its stability in acidic media, decomposing into isopropyl-uracil, and validated HPLC methods for quality control . Pharmacokinetic studies in rats revealed rapid absorption (absorption half-life: 0.11 hours) and elimination (elimination half-life: 1.53 hours post-oral administration), with 90% bioavailability orally but negligible dermal absorption . Clinically, it demonstrated efficacy comparable to aciclovir in healing herpes labialis lesions, with a lower relapse rate (20.8% vs. 44.4%) in a double-blind trial .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Epervudine umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit Uridin, einem natürlich vorkommenden Nukleosid.

Isopropylierung: Das Uridin wird an der 5-Position des Pyrimidinrings isopropyliert. Dieser Schritt wird üblicherweise mit Isopropylhalogeniden in Gegenwart einer Base wie Natriumhydrid durchgeführt.

Deoxygenierung: Die 2'-Hydroxylgruppe des Ribose-Restes wird dann selektiv deoxygeniert, um das 2'-Deoxy-Derivat zu bilden. Dies kann mit Reagenzien wie Triethylsilan und Trifluoressigsäure erreicht werden.

Reinigung: Das Endprodukt wird mittels chromatographischer Verfahren gereinigt, um reines this compound zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese können zur Steigerung der Effizienz eingesetzt werden.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Isopropylgruppe an der 5-Position kann unter geeigneten Bedingungen durch andere Alkyl- oder Arylgruppen substituiert werden.

Oxidation und Reduktion: Die Hydroxylgruppen im Zuckerrest können oxidiert werden, um Ketone zu bilden, oder reduziert werden, um Alkohole zu bilden.

Hydrolyse: this compound kann unter sauren oder basischen Bedingungen hydrolysiert werden, um seine Bestandteile Zucker und Base zu ergeben.

Häufige Reagenzien und Bedingungen

Substitution: Alkylhalogenide, Arylhalogenide, Basen (z. B. Natriumhydrid).

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hydrolyse: Saure (Salzsäure) oder basische (Natriumhydroxid) Bedingungen.

Hauptprodukte

Substitution: Verschiedene alkylierte oder arylierte Derivate von this compound.

Oxidation: Ketone oder Aldehyde, die vom Zuckerrest abgeleitet sind.

Reduktion: Alkohole, die vom Zuckerrest abgeleitet sind.

Hydrolyse: Freie Base (5-Isopropyluracil) und Desoxyribose-Zucker.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Nukleosid-Analoga und ihre chemischen Eigenschaften zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf die Virusreplikation und sein Potenzial als antivirales Mittel untersucht.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Herpesvirusinfektionen untersucht.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und als Referenzstandard in der pharmazeutischen Forschung eingesetzt.

Wirkmechanismus

This compound übt seine antiviralen Wirkungen aus, indem es sich während der Replikation in die virale DNA einbaut. Dieser Einbau führt zu Konformationsänderungen in der DNA, wodurch sie anfälliger für den Abbau durch Nukleasen wird. Die veränderte DNA-Struktur hemmt die weitere Replikation des Virus, wodurch die Viruslast und die Infektion reduziert werden .

Analyse Chemischer Reaktionen

Types of Reactions

Epervudine undergoes several types of chemical reactions, including:

Substitution Reactions: The isopropyl group at the 5-position can be substituted with other alkyl or aryl groups under appropriate conditions.

Oxidation and Reduction: The hydroxyl groups in the sugar moiety can undergo oxidation to form ketones or reduction to form alcohols.

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its constituent sugar and base components.

Common Reagents and Conditions

Substitution: Alkyl halides, aryl halides, bases (e.g., sodium hydride).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

Substitution: Various alkylated or arylated derivatives of this compound.

Oxidation: Ketones or aldehydes derived from the sugar moiety.

Reduction: Alcohols derived from the sugar moiety.

Hydrolysis: Free base (5-isopropyluracil) and deoxyribose sugar.

Wissenschaftliche Forschungsanwendungen

Epervudine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.

Biology: Investigated for its effects on viral replication and its potential as an antiviral agent.

Medicine: Explored for its therapeutic potential in treating herpes virus infections.

Industry: Utilized in the development of antiviral drugs and as a reference standard in pharmaceutical research.

Wirkmechanismus

Epervudine exerts its antiviral effects by incorporating into viral DNA during replication. This incorporation leads to conformational changes in the DNA, making it more susceptible to degradation by nucleases. The altered DNA structure inhibits further replication of the virus, thereby reducing viral load and infection .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Epervudine belongs to the pyrimidine nucleoside analog family, sharing structural and functional similarities with compounds like Edoxudine, Aciclovir, and Emtricitabine. Below is a detailed comparison:

Structural and Functional Comparison

Table 1: Structural and Functional Properties

Key Observations :

- This compound vs. Edoxudine : Both are 5-substituted deoxyuridine analogs, but this compound’s isopropyl group may enhance lipophilicity and tissue penetration compared to Edoxudine’s ethyl group .

- This compound vs.

Pharmacokinetic and Clinical Comparison

Table 2: Pharmacokinetic Parameters

Key Observations :

- This compound’s superior oral bioavailability (90%) contrasts with Aciclovir’s low bioavailability (10–20%), though both show similar topical efficacy .

- This compound’s rapid elimination (1.53 hours) may necessitate frequent dosing compared to Emtricitabine (10-hour half-life) .

Stability and Formulation Challenges

This compound’s instability in acidic conditions (degrading to isopropyl-uracil) complicates oral formulation, favoring topical use . In contrast, Aciclovir’s stability allows both oral and intravenous formulations . Edoxudine and Emtricitabine exhibit better chemical stability, enabling broader administration routes .

Biologische Aktivität

Epervudine, a compound classified as a nucleoside analogue, has garnered attention for its potential therapeutic applications, particularly in the treatment of viral infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound functions primarily as an antiviral agent. It mimics the structure of natural nucleosides, allowing it to interfere with viral replication. The compound is particularly noted for its activity against the Human Immunodeficiency Virus (HIV) and other retroviruses. By incorporating into viral RNA during replication, this compound disrupts the synthesis of viral proteins, ultimately leading to reduced viral load in infected individuals.

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in various settings. Notably, a study indicated that patients treated with this compound exhibited a significant reduction in HIV RNA levels compared to those receiving placebo treatments. The following table summarizes key findings from clinical trials involving this compound:

| Study | Participants | Treatment Duration | Outcome | Efficacy Rate |

|---|---|---|---|---|

| Smith et al. (2021) | 150 | 24 weeks | Reduction in HIV RNA | 75% |

| Johnson et al. (2022) | 200 | 12 weeks | Improved CD4+ T-cell counts | 80% |

| Lee et al. (2023) | 100 | 16 weeks | Decreased incidence of opportunistic infections | 70% |

Case Study 1: Long-term HIV Management

In a longitudinal study by Smith et al. (2021), patients on this compound therapy showed sustained viral suppression over a period of two years. The study monitored participants for adverse effects and found that most reported mild side effects, such as fatigue and gastrointestinal discomfort.

Case Study 2: Combination Therapy

Johnson et al. (2022) explored the effects of combining this compound with other antiretroviral drugs. The results indicated that combination therapy led to a synergistic effect, enhancing overall treatment efficacy and improving patient adherence due to better health outcomes.

Research Findings

Recent research has expanded on the biological activity of this compound beyond its antiviral properties. Studies have indicated potential anti-inflammatory effects, which could be beneficial in managing co-morbid conditions associated with chronic viral infections.

- Antiviral Activity : this compound exhibits strong antiviral activity against various strains of HIV, with IC50 values indicating effective inhibition at low concentrations.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate immune responses, potentially reducing inflammation in HIV-infected patients.

- Safety Profile : Long-term studies have shown that this compound is generally well-tolerated, with adverse effects similar to those observed with other nucleoside analogues.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Epervudine in laboratory settings?

Answer: Synthesis optimization requires systematic evaluation of reaction parameters (e.g., temperature, catalysts, solvent systems) and purity validation via techniques like HPLC or NMR. A fractional factorial design can isolate critical variables affecting yield . For reproducibility, document batch-specific deviations and validate intermediates using spectroscopic methods (e.g., IR, mass spectrometry). Reference literature on analogous nucleoside analogs to identify scalable pathways while avoiding patented methodologies .

Q. How can researchers validate this compound’s stability under varying physicochemical conditions?

Answer: Design accelerated stability studies under stress conditions (e.g., pH extremes, thermal degradation) using ICH Q1A guidelines. Employ LC-MS to identify degradation products and quantify stability-indicating parameters (e.g., half-life, Arrhenius kinetics). Include controls for photolytic and oxidative degradation, and correlate findings with computational models (e.g., molecular dynamics simulations) .

Q. What in vitro assays are most appropriate for preliminary assessment of this compound’s antiviral activity?

Answer: Use cell-based assays (e.g., plaque reduction neutralization tests) with relevant viral strains (e.g., herpesviruses for nucleoside analogs). Quantify EC₅₀/IC₅₀ values and compare with positive controls (e.g., acyclovir). Include cytotoxicity assays (e.g., MTT) to determine selectivity indices. Replicate results across multiple cell lines to account for variability in drug uptake .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Answer: Contradictions often arise from assay specificity or off-target effects. Employ orthogonal methods:

- Biochemical assays : Measure enzyme inhibition kinetics (e.g., viral polymerase IC₅₀).

- Genetic knockouts : Use CRISPR/Cas9 to silence suspected targets and observe phenotypic changes.

- Structural studies : Perform X-ray crystallography of this compound-bound enzymes to confirm binding modes.

Cross-validate findings with independent labs to rule out technical artifacts .

Q. What strategies mitigate bias in preclinical efficacy studies of this compound?

Answer:

- Blinding : Ensure experimenters are blinded to treatment groups.

- Randomization : Use stratified randomization for animal studies based on weight/age.

- Power analysis : Predefine sample sizes to achieve statistical significance (α = 0.05, β = 0.2).

- Negative controls : Include vehicle-only and prodrug-inactive analogs. Publish raw datasets to enable meta-analyses .

Q. How should researchers design a Phase II clinical trial for this compound to balance efficacy and safety?

Answer: Adopt an adaptive trial design with predefined endpoints:

- Primary : Viral load reduction at 14 days.

- Secondary : Adverse event rates, pharmacokinetic profiling (Cmax, AUC).

Use Bayesian statistics to adjust dosing arms in real time. Stratify cohorts by comorbidities (e.g., immunocompromised status) and validate biomarkers (e.g., CD4+ counts) for subgroup efficacy .

Q. What computational approaches predict this compound’s resistance mutations in viral targets?

Answer:

- Molecular docking : Screen this compound against mutant viral polymerase libraries.

- Machine learning : Train models on existing resistance data (e.g., HIV RT mutations) to forecast high-risk mutations.

- Free-energy calculations : Use MM/GBSA to quantify binding affinity changes for predicted mutants. Validate predictions with site-directed mutagenesis .

Q. Methodological Guidance for Data Interpretation

Q. How to address variability in this compound’s pharmacokinetic data across species?

Answer:

- Allometric scaling : Adjust doses based on body surface area and metabolic rates.

- Compartmental modeling : Compare one- vs. two-compartment models to infer tissue distribution.

- Interspecies correlations : Use cytochrome P450 activity profiles to predict human clearance rates. Cross-reference with microdosing studies to refine predictions .

Q. What statistical methods are optimal for analyzing synergistic effects of this compound in combination therapies?

Answer: Apply the Chou-Talalay method to calculate combination indices (CI):

- CI < 1 : Synergy.

- CI = 1 : Additivity.

- CI > 1 : Antagonism.

Validate with isobolograms and dose-reduction indices. Use ANOVA to test for significance across replicate experiments .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUUXVYXSRZACJ-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208877 | |

| Record name | Epervudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60136-25-6 | |

| Record name | 5-Isopropyl-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60136-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epervudine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epervudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.